molecular formula C17H10O4 B2836506 8,10-dihydroxy-7H-benzo[c]xanthen-7-one CAS No. 53865-02-4

8,10-dihydroxy-7H-benzo[c]xanthen-7-one

Cat. No.: B2836506
CAS No.: 53865-02-4
M. Wt: 278.263
InChI Key: OMSPMYABSZAPJV-UHFFFAOYSA-N
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Description

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is a chemical compound with the formula C17H10O4 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves stirring a mixture of phosphorous pentoxide and methane sulfonic acid at 90°C until a clear solution is obtained . Then, 1-hydroxy-2-naphthoic acid and phloroglucinol are added to the reaction solution, followed by stirring at 70°C for 30 minutes . After the reaction is completed, the reaction mixture is poured into ice water. The resulting solid is allowed to stand, filtered, combined, washed with water, and then dried under reduced pressure to give a red compound . This compound is separated and purified by silica gel column chromatography to give a yellow solid compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H10O4 . The molecular weight of this compound is 278.26 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-hydroxy-2-naphthoic acid and phloroglucinol in the presence of phosphorous pentoxide and methane sulfonic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.26 . The boiling point and linear structure formula of this compound are not specified in the available resources .

Scientific Research Applications

Photophysical Properties and Solvent Effects

  • Abstract: Research has explored the photophysical properties of benzo[a]xanthenes, focusing on absorption and emission spectra in various solvents. The study revealed that solvent polarity significantly affects the Stokes shift of these compounds, indicating their potential use in solvatochromic applications (Aggarwal & Khurana, 2014).

Green Synthesis and Antimicrobial Activity

  • Abstract: A green protocol for synthesizing tetrahydrobenzo[α]xanthen-11-ones using sodium acetate under microwave irradiation was developed, displaying efficient antimicrobial activity against various bacterial and fungal strains. This method offers advantages like high purity, simplicity, and cost-effectiveness (Mane et al., 2019).

Solvent-Free Synthesis Techniques

  • Abstract: Novel synthesis methods for xanthenes, such as 10-aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-[1,3]-dioxolo[4,5-b]xanthen-9-ones, have been reported. These methods utilize solvent-free conditions and highlight the increasing focus on environmentally friendly chemical processes (Heravi et al., 2010).

Catalytic Synthesis and Biological Screening

  • Abstract: Studies have developed catalyst-driven synthesis methods for xanthenes and investigated their biological properties. These methods have streamlined the production process and explored potential applications in biology and medicine (Karami et al., 2013).

Xanthenes in Fluorescence and pH Indicators

  • Abstract: Research into fluorinated benzo[c]xanthene dyes has been conducted, particularly for their application as intracellular pH indicators. This highlights the compound's potential in bioimaging and diagnostic applications (Liu et al., 2001).

Enzyme Inhibition and Pharmaceutical Research

  • Abstract: Novel benzo[b]xanthene derivatives have been synthesized and characterized for their inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase. This research is significant for understanding and treating conditions like Alzheimer's disease (Turhan et al., 2020).

Safety and Hazards

The safety and hazards associated with 8,10-dihydroxy-7H-benzo[c]xanthen-7-one are not specified in the available resources .

Mechanism of Action

Mode of Action

8,10-dihydroxy-7H-benzo[c]xanthen-7-one interacts with Topo I, inhibiting its function . This interaction results in the prevention of DNA unwinding, which is a necessary step in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Properties

IUPAC Name

8,10-dihydroxybenzo[c]xanthen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPMYABSZAPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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